1-(2-METHOXYPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE
Description
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3S/c1-19-11-13-20(14-12-19)37(34,35)27-26-28-25(21-7-3-4-8-22(21)33(26)30-29-27)32-17-15-31(16-18-32)23-9-5-6-10-24(23)36-2/h3-14H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALDBWQBGHTVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Methoxyphenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a complex organic molecule that belongs to the class of triazoloquinazolines. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications, particularly in oncology and antimicrobial therapy. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name: N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
- Molecular Formula: C24H21N5O3S
- Molecular Weight: 445.52 g/mol
This compound features a piperazine ring connected to a triazoloquinazoline moiety, which is known for its pharmacological versatility.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available starting materials. A common synthetic route includes:
- Formation of the Triazoloquinazoline Core: This is achieved through a cyclization reaction involving appropriate precursors.
- Introduction of Functional Groups: The methoxyphenyl and methylbenzenesulfonyl groups are introduced via nucleophilic substitution reactions.
Anticancer Activity
Recent studies have demonstrated that triazoloquinazolines exhibit significant anticancer properties. For instance, a study evaluated various derivatives against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | HCT-116 (Colorectal) | 17.35 |
| Compound 7 | HCT-116 (Colorectal) | 27.05 |
| Compound 9 | HePG-2 (Hepatocellular) | 29.47 |
| Compound 7 | HePG-2 (Hepatocellular) | 39.41 |
These results indicate that compounds derived from the triazoloquinazoline scaffold can effectively inhibit cancer cell proliferation, with varying potency depending on the specific structure and functional groups present .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Kinases: Triazoloquinazolines have been shown to inhibit key kinases involved in cancer progression, such as EGFR-TK.
- Induction of Apoptosis: Studies suggest that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Cell Cycle Arrest: Research indicates that certain derivatives can cause cell cycle arrest at the G2/M phase, leading to reduced cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have exhibited antimicrobial activity against various pathogens. The presence of the sulfonamide group is thought to enhance this activity by interfering with bacterial folic acid synthesis.
Case Studies
Case Study 1: Anticancer Evaluation
A recent evaluation highlighted the effectiveness of a related triazoloquinazoline derivative in inhibiting tumor growth in xenograft models. The study reported significant tumor regression compared to control groups treated with standard chemotherapy agents .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the sulfonamide-containing derivatives against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, suggesting potential for development as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity: The target compound’s triazolo[1,5-a]quinazoline core is distinct from simpler triazole-quinazolinone hybrids (e.g., Thummala’s derivatives ) and pyrazolo-triazolodiazepines . The fused triazole-quinazoline system may enhance π-π stacking interactions in biological targets compared to non-fused analogs. The 4-methylbenzenesulfonyl group improves metabolic stability and solubility relative to non-sulfonylated analogs like Thummala’s phenyltriazoles .
Synthetic Methodology :
- Unlike Thummala’s iodine/DMSO-mediated cyclization , the target compound likely requires advanced coupling techniques for piperazine introduction, similar to itraconazole intermediates .
This contrasts with Thummala’s derivatives, which lack piperazine and show anticancer activity . The tosyl group may confer kinase selectivity, as sulfonyl groups are common in kinase inhibitors (e.g., c-Met inhibitors), unlike acetylhydrazine-based herbicidal triazolopyrimidines .
Pharmacokinetic Properties: The piperazine ring enhances water solubility and bioavailability compared to non-piperazine analogs like triazolopyrimidines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 1-(2-methoxyphenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Begin with modular synthesis of key fragments (e.g., triazoloquinazoline and piperazine-methoxyphenyl moieties) using multi-step protocols.
- Optimize coupling reactions (e.g., Suzuki or Buchwald-Hartwig) by varying catalysts (Pd-based), solvents (DMF, THF), and temperatures (60–120°C). Monitor yields via HPLC and purity via NMR (#) (#).
- Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, reaction time) impacting yield and selectivity (#).
Q. How can researchers validate the structural integrity of this compound and its intermediates using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Employ 1H/13C NMR to confirm regiochemistry of the triazoloquinazoline core and sulfonyl group placement. Compare chemical shifts with DFT-predicted values (#).
- Use HRMS for molecular weight verification and IR spectroscopy to detect functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) (#).
- Apply HPLC-PDA with C18 columns (acetonitrile/water gradient) to assess purity (>95%) and identify byproducts (#).
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound, particularly its interaction with fungal lanosterol 14α-demethylase?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Glide) using the 3LD6 PDB structure. Focus on binding affinity to the heme cofactor and active-site residues (e.g., Leu376, Phe228) (#).
- Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Analyze RMSD and hydrogen bond networks (#).
- Cross-reference results with experimental antifungal assays (e.g., MIC against Candida spp.) to refine computational models (#).
Q. How can researchers resolve contradictions between in silico ADMET predictions and experimental pharmacokinetic data for this compound?
- Methodological Answer :
- Compare in silico predictions (SwissADME, pkCSM) with in vitro assays :
- Caco-2 permeability : Measure apparent permeability (Papp) to assess intestinal absorption.
- Microsomal stability : Use liver microsomes (human/rat) to quantify metabolic half-life.
- Investigate discrepancies via metabolite identification (LC-MS/MS) to detect unexpected phase I/II metabolites (#).
- Refine computational models by incorporating experimental data into machine learning algorithms (e.g., Bayesian optimization) (#).
Q. What experimental and theoretical approaches are suitable for elucidating structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Synthesize analogs with systematic substitutions (e.g., sulfonyl to carbonyl, methoxy to halogen).
- Use QSAR modeling (DRAGON descriptors, Random Forest) to correlate structural features (logP, polar surface area) with bioactivity (#).
- Validate SAR via crystallography (if crystals are obtainable) or 2D-NMR (NOESY for conformational analysis) (#).
Theoretical and Methodological Integration
Q. How can a theoretical framework guide the design of experiments for studying this compound’s mechanism of action?
- Methodological Answer :
- Align research with enzyme inhibition theory (e.g., competitive vs. non-competitive) by designing kinetic assays (Km/Vmax shifts) (#).
- Apply systems biology principles to map interactions between the compound and fungal stress-response pathways (e.g., ergosterol biosynthesis, oxidative stress) (#).
- Use network pharmacology tools (Cytoscape) to identify off-target effects and polypharmacology potential (#).
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?
- Methodological Answer :
- Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response) in GraphPad Prism to calculate IC50 values.
- Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report 95% confidence intervals (#).
- Address batch-to-batch variability by repeating synthesis and assays across ≥3 independent replicates (#).
Advanced Computational Integration
Q. How can AI-driven tools enhance predictive modeling of synthetic routes and reaction scalability for this compound?
- Methodological Answer :
- Use retrosynthesis platforms (PISTACHIO, ASKCOS) to prioritize routes with high feasibility scores and minimal protection steps (#).
- Implement process simulation (COMSOL Multiphysics) to optimize heat/mass transfer in large-scale reactions (e.g., exothermic triazole cyclization) (#).
- Train GANs (Generative Adversarial Networks) on reaction databases to predict novel catalysts or solvents (#).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
